(2R)-3-Phenyl-1,2-propanediamine
Overview
Description
(2R)-3-Phenyl-1,2-propanediamine, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Chemistry and Stereoisomer Studies
(2R)-3-Phenyl-1,2-propanediamine is prominently involved in the study of chiral chemistry and stereoisomerism. Studies have focused on the synthesis and characterization of various isomers of complexes involving 1,2-propanediamine. For instance, Tatehata and Natsume (1984, 1985) have conducted significant research in this area, preparing and characterizing diastereoisomers of cobalt(III) complexes with 1,2-propanediamine and other ligands, such as 1,10-phenanthroline. They reported high stereoselectivity in the formation of these diastereoisomers, observing a preference for the formation of certain isomers over others (Tatehata & Natsume, 1985), (Tatehata & Natsume, 1984).
Synthesis and Characterization of Complexes
Further studies have demonstrated the use of 1,2-propanediamine derivatives in the synthesis and characterization of various metal complexes. Kashiwabara et al. (1979) prepared new complexes with 1,3-diamine derivatives, showing remarkable solvent dependence in their circular dichroism spectra (Kashiwabara et al., 1979). Additionally, Hawkins and Martin (1982) explored the chelation of tert-butyl-substituted diamines, including 1,2-propanediamine derivatives, with metals, studying their absorption and circular dichroism spectra (Hawkins & Martin, 1982).
Novel Synthetic Methods
Novel synthetic routes for producing derivatives of 1,2-propanediamine have also been a focal point. Tytgat et al. (1990) reported a novel synthesis of 1-phenyl-1,2-propanediamines, achieving high regioselectivity and stereo-specificity (Tytgat et al., 1990). Furthermore, Iturriaga-Vásquez et al. (2006) developed a simple synthetic route for 2-phenyl-1,3-propanediamines, based on Knoevenagel-Michael double condensation followed by reduction (Iturriaga-Vásquez et al., 2006).
Structural and Magnetic Studies
In addition, studies have delved into the structural and magnetic properties of complexes involving 1,2-propanediamine derivatives. Ohtaki and Cho (1977) examined the complex formation of silver(I) ion with 1,3-propanediamine, revealing intricate details about the formation of various complexes at different pH levels (Ohtaki & Cho, 1977). Similarly, research by Salmon et al. (2006, 2007) focused on synthesizing and characterizing Schiff base complexes and their impact on magnetic behavior (Salmon et al., 2006), (Salmon et al., 2007).
Properties
IUPAC Name |
(2R)-3-phenylpropane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFFQOZYXJHZNJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507320 | |
Record name | (2R)-3-Phenylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85612-59-5 | |
Record name | (2R)-3-Phenylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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